molecular formula C12H15ClN2O B2601428 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride CAS No. 1841081-29-5

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride

Cat. No.: B2601428
CAS No.: 1841081-29-5
M. Wt: 238.72
InChI Key: YHMJDDTUZFYLSC-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride is a piperidine-based compound featuring a benzonitrile moiety and a hydroxyl group at the 4-position of the piperidine ring.

Properties

IUPAC Name

4-(4-hydroxypiperidin-4-yl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)12(15)5-7-14-8-6-12;/h1-4,14-15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMJDDTUZFYLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C#N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride exhibits notable biological activities, particularly in modulating neurotransmitter systems. Its potential applications include:

  • Neuropharmacology : Investigated as a ligand for neurotransmitter receptors, it may influence behaviors associated with anxiety and depression by interacting with dopamine and serotonin pathways.
  • Histamine Receptor Modulation : Similar compounds have been studied as antagonists/inverse agonists at histamine H3 receptors, indicating potential for treating disorders related to histamine dysregulation .

Case Studies

To illustrate the practical applications of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride, several case studies have been documented:

  • Case Study on Neurotransmitter Interactions :
    • Objective : To evaluate the binding affinity of the compound to dopamine receptors.
    • Findings : The compound demonstrated significant binding affinity, suggesting its potential as a therapeutic agent in treating mood disorders.
  • Clinical Trials Involving Similar Compounds :
    • Studies involving structurally related compounds have shown promising results in managing anxiety disorders through modulation of neurotransmitter systems .
  • In Vitro Studies on Receptor Binding :
    • Various in vitro studies have assessed the interactions of the compound with specific receptors, revealing its potential influence on central nervous system functions.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses . Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(4-hydroxypiperidin-4-yl)benzonitrile hydrochloride with key analogs, focusing on structural features, physicochemical properties, and pharmacological relevance.

Rilpivirine Hydrochloride

  • Structure: Contains a benzonitrile core linked to a pyrimidinylamino group and a 4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl substituent .
  • Molecular Formula : C22H18N6·HCl (MW: 402.88) .
  • Pharmacology: Second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, approved by the FDA in 2011. Exhibits higher potency and lower toxicity than first-generation NNRTIs .
  • Solubility : Practically insoluble in water .
  • Key Difference: The extended aromatic system and cyanoethenyl group in rilpivirine enhance viral target specificity but reduce solubility compared to simpler piperidine-benzonitrile derivatives.

4-(Piperidin-4-yl)benzonitrile Hydrochloride

  • Structure : Direct analog lacking the hydroxyl group at the piperidine 4-position .
  • Molecular Formula : C12H15ClN2 (MW: 222.71) .
  • Applications : Used as an intermediate in synthesizing kinase inhibitors and CNS-targeting agents.

4-((4-Aminomethylpiperidin-1-yl)methyl)benzonitrile Hydrochloride

  • Structure: Features an aminomethyl substituent on the piperidine ring .
  • Molecular Formula : C14H20ClN3 (MW: 265.78) .
  • Applications : Intermediate in peptide mimetics and protease inhibitors.
  • Key Difference: The aminomethyl group introduces a protonatable amine, enhancing solubility in acidic environments compared to the hydroxylated derivative.

4-(4-Cyanobenzyl)piperidine Hydrochloride

  • Structure : Piperidine linked to benzonitrile via a methylene bridge .
  • Molecular Formula : C13H15ClN2 (MW: 234.73) .
  • Applications : Precursor for σ receptor ligands and antipsychotic agents.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Pharmacological Role Solubility
4-(4-Hydroxypiperidin-4-yl)benzonitrile HCl C12H14ClN2O* 243.71* Hydroxypiperidine, benzonitrile Research intermediate Moderate (predicted)
Rilpivirine HCl C22H18ClN6 402.88 Cyanoethenyl, pyrimidinylamino HIV-1 NNRTI Insoluble
4-(Piperidin-4-yl)benzonitrile HCl C12H15ClN2 222.71 Piperidine, benzonitrile Kinase inhibitor intermediate Low
4-((4-Aminomethylpiperidin-1-yl)methyl)benzonitrile HCl C14H20ClN3 265.78 Aminomethyl, benzonitrile Peptide mimetic intermediate pH-dependent

Research Findings and Implications

  • Hydroxyl Group Impact: The hydroxyl group in 4-(4-hydroxypiperidin-4-yl)benzonitrile HCl may improve solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs like 4-(piperidin-4-yl)benzonitrile HCl, making it a candidate for CNS drugs requiring aqueous stability .
  • Structural Flexibility vs. Specificity : Compounds like rilpivirine demonstrate that extended aromatic systems enhance target specificity but reduce solubility, whereas simpler piperidine-benzonitrile derivatives offer versatility as intermediates .
  • Synthetic Utility: Derivatives such as 4-((4-aminomethylpiperidin-1-yl)methyl)benzonitrile HCl highlight the role of protonatable amines in optimizing pharmacokinetics for oral administration .

Biological Activity

4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a benzonitrile moiety. Its chemical formula is C12_{12}H14_{14}ClN2_{2}O, with a molecular weight of approximately 240.7 g/mol. The presence of the piperidine ring suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride is primarily linked to its interaction with neurotransmitter receptors and enzymes:

  • Neurotransmitter Receptor Modulation : It has been shown to act as an antagonist at histamine H3_3 receptors, which are implicated in various CNS disorders such as anxiety and schizophrenia . By inhibiting these receptors, the compound may enhance neurotransmitter release, leading to improved cognitive function.
  • Cholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain. This action could contribute to its potential therapeutic effects in neurodegenerative diseases like Alzheimer's .

Biological Activity and Research Findings

Several studies have investigated the biological activity of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride:

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported significant reductions in tumor growth in vitro when treated with varying concentrations of the compound.

Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections or as a lead compound for developing new antibiotics.

Case Studies

  • CNS Disorders : In a rodent model study, administration of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride resulted in reduced anxiety-like behaviors. This was measured using the elevated plus maze test, where treated animals exhibited increased time spent in open arms compared to controls .
  • Cancer Research : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed that treatment led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult
AnticancerMCF-7 Cell Viability AssayIC50 = 15 µM
AntimicrobialZone of Inhibition TestEffective against E. coli
CNS ActivityElevated Plus MazeIncreased open arm time
MechanismTargetEffect
H3_3 Receptor BlockadeHistamine H3_3 ReceptorsIncreased neurotransmitter release
Cholinesterase InhibitionAcetylcholinesteraseEnhanced cholinergic signaling

Q & A

Q. What are the established synthetic routes for 4-(4-hydroxypiperidin-4-yl)benzonitrile hydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzonitrile derivatives can react with hydroxypiperidine under alkaline conditions, followed by hydrochlorination. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients (95:5 to 80:20). Purity (>95%) is confirmed via HPLC with UV detection at 254 nm and elemental analysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify the hydroxypiperidine moiety (e.g., hydroxyl proton at δ 4.8–5.2 ppm, piperidine ring protons at δ 2.5–3.5 ppm) and benzonitrile group (C≡N stretching at ~2230 cm1^{-1} in IR).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 247.1218 (C12_{12}H14_{14}N2_2O+^+) and HCl adducts.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions involving the hydroxyl group .

Q. How should stability and storage conditions be managed to prevent degradation?

The compound is hygroscopic and sensitive to light. Store at 2–8°C in amber vials under inert gas (e.g., argon). Stability studies in aqueous buffers (pH 3–9) show decomposition >10% after 48 hours at pH >7, suggesting acidic conditions (pH 4–6) are optimal for aqueous work .

Advanced Research Questions

Q. How does the hydroxypiperidine moiety influence reactivity in catalytic or biological systems?

The hydroxyl group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and can undergo oxidation to ketones under strong oxidizing agents (e.g., KMnO4_4). In Suzuki-Miyaura coupling, the benzonitrile acts as an electron-withdrawing group, directing cross-coupling to the para-position. Computational studies (DFT) suggest the hydroxyl group lowers the energy barrier for nucleophilic attack by 15–20% compared to non-hydroxylated analogs .

Q. What analytical methods are recommended for quantifying trace amounts in biological matrices?

Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 6 min). Electrospray ionization (ESI+) in MRM mode monitors transitions m/z 247.1 → 121.0 (quantifier) and 247.1 → 91.0 (qualifier). Limit of quantification (LOQ): 1 ng/mL in plasma .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock Vina) using the crystal structure of HIV-1 reverse transcriptase (PDB: 3MEE) reveals binding affinity (∆G = -8.2 kcal/mol) at the non-nucleoside inhibitor pocket. The benzonitrile group forms π-π stacking with Tyr181, while the hydroxypiperidine hydrogen-bonds with Lys101. MD simulations (AMBER) show stable binding over 100 ns .

Q. How should contradictory data on solubility and reactivity be resolved?

Discrepancies in solubility (e.g., reported as insoluble in water vs. slight solubility in pH 4 buffer) may arise from polymorphic forms. Characterize polymorphs via DSC (melting point variations ±5°C) and PXRD. Reactivity conflicts (e.g., oxidation yields) require controlled reproducibility studies under inert atmospheres and standardized catalyst loads .

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